

Solubility Profile of (Tetrahydrofuran-3-yl)methanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Tetrahydrofuran-3-yl)methanol

Cat. No.: B103548

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **(Tetrahydrofuran-3-yl)methanol** in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on fundamental chemical principles, including molecular polarity and hydrogen bonding capabilities. Furthermore, this guide presents a detailed, standardized experimental protocol for determining the precise solubility of **(Tetrahydrofuran-3-yl)methanol** in a laboratory setting. This protocol is designed to enable researchers to generate reliable and reproducible quantitative data tailored to their specific experimental conditions. The guide also includes a visual representation of the experimental workflow to facilitate clear understanding and implementation.

Introduction

(Tetrahydrofuran-3-yl)methanol is a heterocyclic organic compound with a molecular structure that imparts a unique set of physicochemical properties. Its tetrahydrofuran ring provides a degree of nonpolar character, while the hydroxymethyl group introduces polarity and the capacity for hydrogen bonding. This amphiphilic nature suggests a broad range of solubility in various organic solvents, a critical parameter in numerous applications, including

chemical synthesis, formulation development, and purification processes. Understanding the solubility of this compound is paramount for its effective utilization in research and industrial settings.

Qualitative Solubility of (Tetrahydrofuran-3-yl)methanol

In the absence of specific quantitative data, the principle of "like dissolves like" provides a reliable framework for predicting the solubility of **(Tetrahydrofuran-3-yl)methanol**. The molecule's polarity, due to the ether and hydroxyl functional groups, suggests good solubility in polar protic and polar aprotic solvents. Conversely, its solubility is expected to be limited in nonpolar solvents.

The following table summarizes the predicted qualitative solubility of **(Tetrahydrofuran-3-yl)methanol** in a selection of common organic solvents.

Solvent Classification	Solvent	Predicted Solubility	Rationale
Polar Protic	Methanol	Miscible	Strong hydrogen bonding interactions between the hydroxyl groups of both molecules.
Ethanol	Miscible	Similar to methanol, strong hydrogen bonding capabilities lead to high miscibility.	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Soluble	High polarity and ability to accept hydrogen bonds from the hydroxyl group of the solute.
N,N-Dimethylformamide (DMF)	Soluble	A highly polar solvent capable of strong dipole-dipole interactions and hydrogen bond acceptance.	
Acetone	Soluble	Moderate polarity and ability to accept hydrogen bonds.	
Ethyl Acetate	Soluble	Moderate polarity allows for favorable dipole-dipole interactions.	
Acetonitrile	Soluble	A polar aprotic solvent that can engage in dipole-dipole interactions.	

Nonpolar	Toluene	Partially Soluble	The aromatic ring of toluene can induce some dipole interactions, but the overall nonpolar character limits solubility.
Hexane	Insoluble		The nonpolar nature of hexane results in weak intermolecular forces with the polar solute.
Halogenated	Dichloromethane	Soluble	The polarity of the C-Cl bonds allows for effective solvation of the polar solute.
Chloroform	Soluble		Similar to dichloromethane, its polarity facilitates dissolution.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following gravimetric method is recommended. This protocol is a standard and reliable method for determining the solubility of a solid compound in a liquid solvent.

3.1. Materials and Equipment

- **(Tetrahydrofuran-3-yl)methanol** (solute)
- Selected organic solvents
- Analytical balance (readable to ± 0.0001 g)

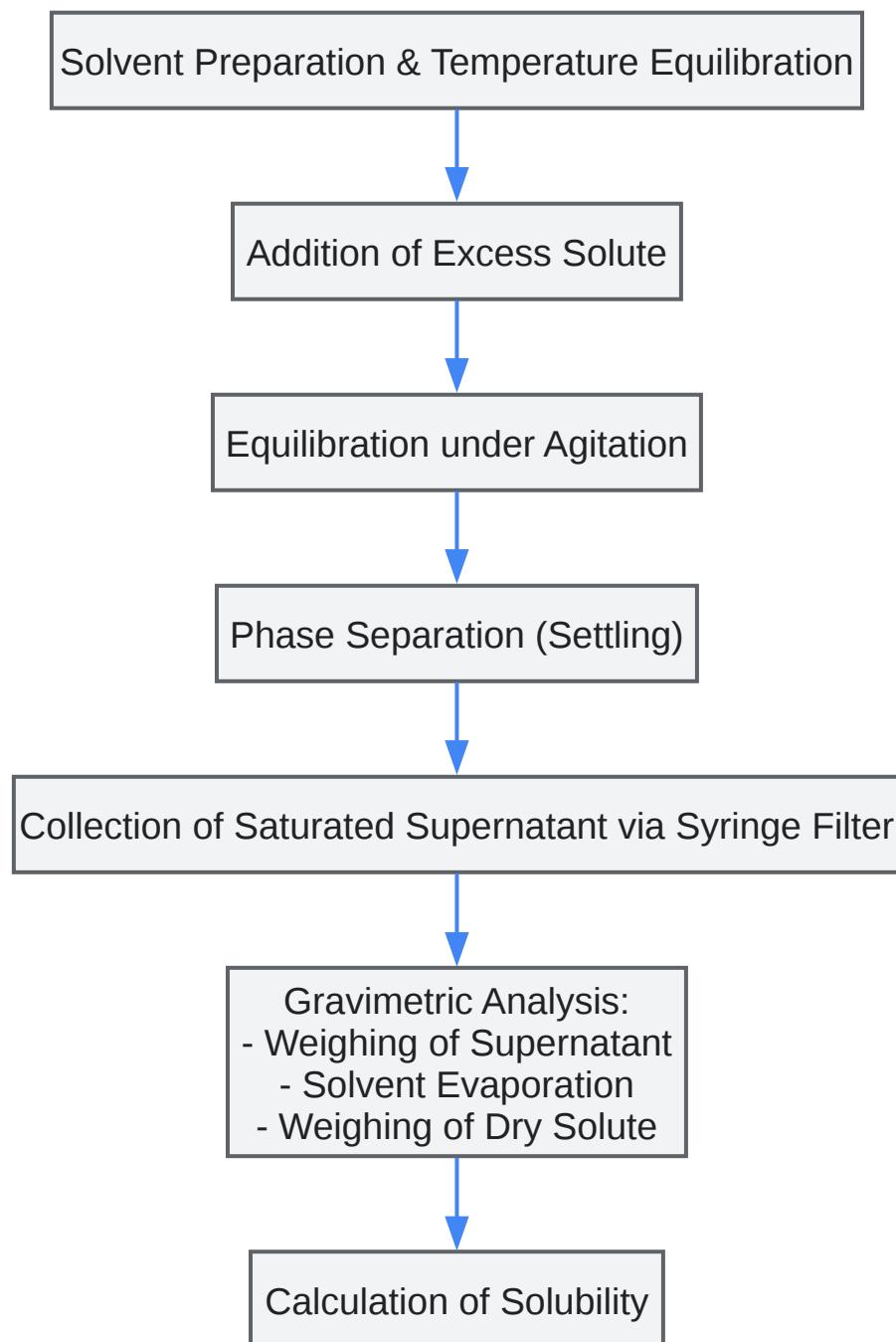
- Thermostatically controlled shaker or magnetic stirrer with a hot plate
- Calibrated thermometer
- Glass vials with screw caps
- Syringe filters (0.45 µm pore size, compatible with the solvent)
- Syringes
- Pipettes
- Oven

3.2. Procedure

- Solvent Preparation: Add a known volume (e.g., 10 mL) of the selected organic solvent to a clean, dry glass vial.
- Temperature Equilibration: Place the vial in the thermostatically controlled shaker or on the magnetic stirrer and allow it to equilibrate to the desired temperature (e.g., 25 °C).
- Solute Addition: Add an excess amount of **(Tetrahydrofuran-3-yl)methanol** to the solvent. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Tightly cap the vial and allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) under constant agitation. This ensures that the solvent becomes fully saturated with the solute.
- Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle at the bottom of the vial. It is critical that the temperature remains constant during this step.
- Sample Collection: Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a syringe fitted with a syringe filter. The filter will remove any undissolved solid particles.
- Gravimetric Analysis:

- Weigh a clean, dry, pre-weighed evaporating dish on the analytical balance.
- Dispense the collected supernatant into the evaporating dish.
- Carefully evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid decomposition of the solute.
- Once the solvent has completely evaporated, place the evaporating dish in an oven at a temperature below the boiling point of the solute to remove any residual solvent.
- Allow the dish to cool to room temperature in a desiccator and then weigh it on the analytical balance.

- Calculation: The solubility can be calculated using the following formula:


Solubility (g/100 mL) = [(Mass of dish + solid) - (Mass of dish)] / (Volume of supernatant collected) * 100

3.3. Data Reporting

The solubility should be reported in grams of solute per 100 mL of solvent at the specified temperature. It is recommended to perform the experiment in triplicate and report the average solubility along with the standard deviation.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of **(Tetrahydrofuran-3-yl)methanol**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Solubility Profile of (Tetrahydrofuran-3-yl)methanol in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b103548#solubility-of-tetrahydrofuran-3-yl-methanol-in-organic-solvents\]](https://www.benchchem.com/product/b103548#solubility-of-tetrahydrofuran-3-yl-methanol-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com